Product packaging for Methyl 2-(isoquinolin-8-yl)acetate(Cat. No.:)

Methyl 2-(isoquinolin-8-yl)acetate

Cat. No.: B13657197
M. Wt: 201.22 g/mol
InChI Key: FBNQQEKYERRHQU-UHFFFAOYSA-N
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Description

Evolution of Isoquinoline (B145761) Scaffolds in Modern Chemical Science

The isoquinoline scaffold, a bicyclic aromatic heterocycle, has been a cornerstone of chemical science for over a century. wikipedia.org Initially discovered in coal tar, its presence was soon identified in a vast array of naturally occurring alkaloids, such as morphine and papaverine. thieme-connect.de This natural prevalence spurred intense interest in the synthesis and derivatization of the isoquinoline core. researchgate.netbldpharm.com

Early synthetic efforts laid the groundwork for a deeper understanding of the structure-activity relationships of these compounds. Over time, the development of more sophisticated synthetic methodologies has allowed for the creation of increasingly complex and functionally diverse isoquinoline derivatives. acs.org This evolution has been driven by the recognition of the isoquinoline framework as a "privileged scaffold" – a molecular structure that is capable of binding to multiple biological targets with high affinity. bldpharm.com

Significance of Methyl 2-(isoquinolin-8-yl)acetate within the Isoquinoline Chemical Space

This compound is a specific derivative of isoquinoline, characterized by a methyl acetate (B1210297) group attached to the 8th position of the isoquinoline ring. While extensive research exists for the broader class of isoquinoline alkaloids and their numerous biological activities, specific scientific literature detailing the synthesis, properties, and applications of this compound is notably scarce in publicly accessible, non-commercial domains. researchgate.netbldpharm.com

Its structural distinction lies in the placement of the acetate substituent. The position of substituents on the isoquinoline ring is known to significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity. Therefore, the 8-position substitution in this compound suggests a unique spatial arrangement that could lead to novel interactions with biological targets. However, without dedicated research studies, its specific significance remains largely theoretical.

Information on this compound is primarily found in the catalogues of chemical suppliers, which indicates its availability for research purposes. rsc.orgbldpharm.combldpharm.com This suggests it may be utilized as a building block or intermediate in the synthesis of more complex molecules. The lack of extensive peer-reviewed research could imply that it is a relatively new compound, a niche intermediate, or that research involving it has not yet been published.

Current Research Trajectories and Future Perspectives for Isoquinoline-Based Compounds

The field of isoquinoline chemistry continues to be an active area of research. Current trajectories focus on several key areas:

Drug Discovery: The development of novel isoquinoline-based therapeutic agents remains a primary focus. Researchers are exploring their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. rsc.org The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of pharmacological properties.

Catalysis: Isoquinoline derivatives are being investigated as ligands in transition-metal catalysis, leveraging the coordinating ability of the nitrogen atom to facilitate a variety of chemical transformations.

Materials Science: The unique photophysical properties of some isoquinoline compounds make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other electronic materials.

The future of isoquinoline research appears bright, with the potential for the discovery of new bioactive molecules and advanced materials. As synthetic methodologies become more refined, it is likely that a greater diversity of isoquinoline derivatives, including those with substitution patterns similar to this compound, will be synthesized and evaluated. The exploration of currently underrepresented isomers and derivatives is a key avenue for future discoveries.

Data on Related Isoquinoline Derivatives

Due to the limited specific data on this compound, the following table presents information on a structurally related compound to provide context within the isoquinoline class.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Findings
Methyl 2-((2,8-bis(trifluoromethyl)quinolin-4-yl)oxy)acetate C₁₄H₉F₆NO₃353.22An important intermediate in the synthesis of drugs. Its crystal structure has been determined. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B13657197 Methyl 2-(isoquinolin-8-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-isoquinolin-8-ylacetate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)7-10-4-2-3-9-5-6-13-8-11(9)10/h2-6,8H,7H2,1H3

InChI Key

FBNQQEKYERRHQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=CC2=C1C=NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl 2 Isoquinolin 8 Yl Acetate

Strategies for the Synthesis of the Isoquinoline-8-yl Core

The construction of the isoquinoline (B145761) nucleus is a foundational step in the synthesis of methyl 2-(isoquinolin-8-yl)acetate. A variety of classical and contemporary synthetic methods are employed to create this heterocyclic scaffold.

Traditional and Modern Annulation Approaches

Traditional methods for isoquinoline synthesis often involve the cyclization of a β-phenylethylamine derivative. The Bischler-Napieralski reaction , for instance, involves the acylation of a β-phenylethylamine followed by cyclodehydration using a Lewis acid like phosphoryl chloride or phosphorus pentoxide. The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to the aromatic isoquinoline. wikipedia.org Variations of this method, such as the Pictet-Gams reaction , utilize a hydroxy-substituted β-phenylethylamine, allowing for dehydration and cyclization to occur in a single step to yield the isoquinoline directly. wikipedia.org The Pomeranz-Fritsch reaction offers another efficient route, employing a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline ring system. wikipedia.org

Modern approaches have expanded the synthetic toolkit, often utilizing transition-metal catalysis to achieve higher efficiency and broader substrate scope. For example, palladium-catalyzed cascade reactions, such as a Heck reaction followed by intramolecular cyclization and isomerization, have been developed for the one-pot synthesis of substituted isoquinolines. researchgate.net Copper-catalyzed tandem reactions of 2-bromoaryl ketones with terminal alkynes and acetonitrile (B52724) provide a pathway to densely functionalized isoquinolines. organic-chemistry.org Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides and rhodium(III)-catalyzed C-H bond activation of in situ generated oximes are other notable modern methods for isoquinoline synthesis. organic-chemistry.org

Synthetic Method Key Reactants Reaction Type Reference
Bischler-Napieralski Reactionβ-Phenylethylamine, Acylating Agent, Lewis AcidCyclodehydration wikipedia.org
Pictet-Gams ReactionHydroxy-substituted β-phenylethylamineCyclization/Dehydration wikipedia.org
Pomeranz-Fritsch ReactionBenzaldehyde, Aminoacetoaldehyde diethyl acetalAnnulation wikipedia.org
Palladium-Catalyzed Cascade2-Bromobenzaldehyde, Allylic AlcoholHeck Reaction/Cyclization researchgate.net
Copper-Catalyzed Tandem Reaction2-Bromoaryl Ketone, Terminal Alkyne, AcetonitrileCyclization organic-chemistry.org
Silver-Catalyzed Cyclization2-Alkynyl Benzyl AzideCyclization organic-chemistry.org
Rhodium(III)-Catalyzed C-H ActivationAryl Ketone, Hydroxylamine (B1172632), AlkyneC-H Activation/Annulation organic-chemistry.org

Stereoselective Synthesis Techniques for Isoquinoline Derivatives

The development of stereoselective methods for the synthesis of isoquinoline derivatives is crucial, particularly for applications in medicinal chemistry where chirality often dictates biological activity. clockss.org A primary focus has been on the enantioselective synthesis of 1-substituted tetrahydroisoquinolines, which are common structural motifs in numerous alkaloids. clockss.org

One major strategy involves the use of chiral auxiliaries. These can be attached to the nitrogen atom of the isoquinoline precursor or incorporated into the substituent at the C-1 position. clockss.org Natural products like amino acids and carbohydrates are frequently used as chiral building blocks or auxiliaries. clockss.org

Another powerful approach is the enantioselective reduction of a prochiral 3,4-dihydroisoquinoline intermediate. Homogeneous catalytic hydrogenation using chiral ruthenium complexes, such as those with the BINAP ligand, has proven highly effective in this regard. clockss.org Asymmetric induction can also be achieved through the use of chiral Grignard reagents in reactions with chiral iminium salts. clockss.org Furthermore, the "umpolung" of reactivity at the C-1 position, achieved by introducing chiral amidine or oxazoline (B21484) substituents on the nitrogen, allows for stereocontrolled alkylation. clockss.org More recently, biocatalytic dynamic kinetic resolutions using ketoreductases have been employed for the atroposelective synthesis of axially chiral quinoline (B57606) derivatives, a strategy that could potentially be adapted for certain isoquinoline systems. researchgate.net

Esterification and Functionalization at the Acetate (B1210297) Moiety

Once the isoquinoline-8-yl core is established, the subsequent esterification to form the methyl acetate is a critical step. This can be achieved through various methods, ranging from direct esterification to more advanced catalytic approaches.

Direct Esterification Approaches

The most fundamental method for esterification is the Fischer-Speier esterification , which involves reacting the corresponding carboxylic acid, 2-(isoquinolin-8-yl)acetic acid, with methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid. youtube.comchemguide.co.uk This is an equilibrium-controlled process, and to drive the reaction towards the ester product, an excess of the alcohol (methanol) can be used, or the water formed as a byproduct can be removed. youtube.comwpmucdn.com The reaction is typically heated to increase the rate. chemguide.co.uk

Catalytic Esterification Methods

While strong mineral acids are effective, their use can lead to corrosion and difficulties in separation. untirta.ac.id This has led to the development of heterogeneous catalytic methods. Solid acid catalysts, such as acidic ion-exchange resins, have been shown to be effective for esterification reactions. researchgate.netacs.org These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse. The efficiency of these catalysts can be influenced by factors such as catalyst loading, reaction temperature, and catalyst pretreatment. researchgate.net For instance, pretreating an ion-exchange resin with hydrochloric acid has been shown to enhance its catalytic activity in the esterification of acetic acid. researchgate.net Natural zeolites have also been investigated as low-cost, heterogeneous catalysts for esterification. untirta.ac.id

Esterification Method Catalyst Key Features Reference
Fischer-Speier EsterificationSulfuric Acid (Homogeneous)Equilibrium-driven, requires excess alcohol or water removal. youtube.comchemguide.co.uk
Heterogeneous CatalysisAcidic Ion-Exchange ResinsReusable catalyst, easier product separation. researchgate.netacs.org
Heterogeneous CatalysisNatural ZeolitesLow-cost, solid catalyst. untirta.ac.id

Advanced Catalytic Routes for this compound and Analogues

Advanced catalytic methods offer novel and efficient pathways to synthesize not only this compound but also a variety of its analogues with diverse functionalities. These modern techniques often provide advantages in terms of reaction conditions, functional group tolerance, and atom economy.

For instance, visible-light-mediated radical cascade reactions have emerged as a powerful tool. A recent study demonstrated the synthesis of 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives through a visible-light-mediated cascade arylcarboxylation/cyclization of N-alkyl-N-methacryloylbenzamides with carbon dioxide. acs.org This method utilizes a photocatalyst, such as fac-Ir(ppy)3, and offers mild reaction conditions and excellent functional group compatibility. acs.org While this specific example leads to a more complex derivative, the underlying principle of using light-mediated catalysis to construct the core and introduce the acetic acid moiety highlights a promising direction for the synthesis of related structures.

Furthermore, the development of catalytic methods for the direct C-H functionalization of the isoquinoline ring represents a highly atom-economical approach. While specific examples for the direct C-8 acetoxylation to form the precursor to this compound are not prevalent in the provided search results, the general field of C-H activation on nitrogen heterocycles is rapidly advancing. Such a strategy would circumvent the need for pre-functionalized starting materials and multi-step sequences.

Transition Metal Catalysis in C-H Activation Strategies

Transition metal-catalyzed C-H activation has emerged as a powerful and efficient tool for the synthesis of isoquinolines, offering high atom economy and novel reaction pathways. researchgate.netacs.org This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. rsc.org A variety of transition metals, including palladium, copper, rhodium, ruthenium, nickel, manganese, and cobalt, have been successfully employed in the synthesis of isoquinoline derivatives. researchgate.net

Palladium catalysis is a cornerstone in the synthesis of substituted isoquinolines through C-H functionalization. rsc.orgnih.gov Palladium(II)-catalyzed reactions, in particular, have been instrumental. One strategy involves the cyclization of aromatic oximes with vinyl azides or the homocoupling of oximes, where the oxime acts as both a directing group and an internal oxidant. acs.orgnih.gov This method provides a practical route to various isoquinolines under mild conditions. nih.gov Another approach is the tandem C-H allylation and oxidative cyclization of benzylamines with allyl acetate, yielding 3-methylisoquinolines. acs.org The functionalization of the C-4 position of isoquinolines has also been achieved through palladium-catalyzed direct arylation of dihydroisoquinolines. rsc.org

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

Starting MaterialsCatalyst/ReagentsProduct TypeReference
Aromatic Oximes, Vinyl AzidesPd(II)3-Substituted Isoquinolines acs.orgnih.gov
Benzylamines, Allyl AcetatePd(II)3-Methylisoquinolines acs.org
Dihydroisoquinolines, Aryl HalidesPd Catalyst4-Arylisoquinolines rsc.org

Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of isoquinoline derivatives. For instance, a copper-catalyzed three-component reaction involving the condensation of aryl ketones and hydroxylamine can produce isoquinolines and heterocycle-fused pyridines in a one-pot synthesis. organic-chemistry.org

A diverse range of other transition metals has been effectively utilized in C-H activation strategies for isoquinoline synthesis.

Rhodium: Rhodium(III)-catalyzed C-H activation has been widely explored. acs.orgnih.govrsc.orgnih.govnih.gov Methods include the reaction of benzimidates with allyl carbonates, which act as a C2 synthon, leading to the rapid formation of isoquinoline derivatives with the liberation of hydrogen gas. rsc.org Another approach involves the annulation of benzimidates and vinylene carbonate to produce isoquinolones. rsc.org The reaction of aryl amidines with α-substituted ketones under rhodium catalysis also provides a route to 1-aminoisoquinolines. nih.gov Furthermore, rhodium catalysis enables the synthesis of highly substituted isoquinolines from hydrazones and alkynes. acs.org

Ruthenium: Ruthenium(II) catalysis has proven effective for the oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using an 8-aminoquinolinyl moiety as a bidentate directing group. nih.gov This method demonstrates broad substrate scope and high regioselectivity. nih.gov Ruthenium catalysts have also been used in the cyclization of ketoximes with alkynes to yield substituted isoquinolines. acs.org Additionally, ruthenium-catalyzed C-H/N-O bond functionalization allows for the synthesis of isoquinolones in environmentally benign water. goettingen-research-online.de A tandem C-H activation/cyclization/hydrolysis cascade of 2H-imidazoles and alkynes provides access to α-ketone-isoquinolines. nih.gov The double C-H activation and annulation of antipyrines with alkynes also leads to indolo[2,1-a]isoquinolines. acs.org

Nickel: Nickel-catalyzed annulation of the tert-butyl imines of 2-iodobenzaldehydes with various alkynes is an efficient method for synthesizing a wide range of substituted isoquinolines. acs.org

Manganese: Manganese catalysis offers a sustainable and cost-effective option for C-H functionalization. rsc.orgbeilstein-journals.orgnih.gov Manganese(I)-catalyzed C-H allylation has been applied to the late-stage functionalization of complex peptides. nih.gov A proposed mechanism for manganese-catalyzed isoquinoline synthesis involves C-H activation of a substrate, followed by coordination with an alkyne and subsequent cyclization. researchgate.net Manganese(II)-catalyzed oxidative radical cascade reactions of vinyl isocyanides and hydrazines provide a modular route to multi-substituted isoquinolines. rsc.org

Cobalt: Cobalt(III) catalysis has been utilized for the C-H functionalization of benzimidates with alkynes under air to produce substituted isoquinolines. nih.govacs.org This method is tolerant of various functional groups and proceeds under mild conditions. acs.org Cobalt catalysts have also been used in the redox-neutral synthesis of isoquinolines from N-sulfinyl imines and alkynes. cjcatal.com Another cobalt-catalyzed approach involves the reaction of O-acyl oximes with alkynes, which shows high site-selectivity and reactivity. thieme-connect.de The synthesis of isoquinolines via cobalt-catalyzed C-H activation/cyclization can also be assisted by a monodentate directing group. globethesis.com

Table 2: Overview of Rh, Ru, Ni, Mn, and Co-Catalyzed Isoquinoline Synthesis

Metal CatalystReactantsProduct TypeReference
Rhodium(III)Benzimidates, Allyl CarbonatesIsoquinoline Derivatives rsc.org
Rhodium(III)Benzimidates, Vinylene CarbonateIsoquinolones rsc.org
Ruthenium(II)N-quinolin-8-yl-benzamides, AlkynesIsoquinolones nih.gov
Ruthenium(II)Ketoximes, AlkynesSubstituted Isoquinolines acs.org
Nickel2-Iodobenzaldehyde Imines, AlkynesSubstituted Isoquinolines acs.org
Manganese(I)Various substrates, Allylating agentsAllylated Isoquinolines nih.gov
Cobalt(III)Benzimidates, AlkynesSubstituted Isoquinolines nih.govacs.org

Photocatalytic and Electrochemical Synthesis

Modern synthetic methods are increasingly turning towards photocatalysis and electrochemistry to drive chemical transformations under mild and environmentally friendly conditions.

Photocatalysis: Visible-light-induced radical cascade cyclization reactions have been developed for the synthesis of the indolo[2,1-a]isoquinoline core structure. rsc.org This redox-neutral reaction proceeds under mild conditions and exhibits excellent functional group tolerance. rsc.org Another visible-light-mediated approach involves the C-H hydroxyalkylation of quinolines and isoquinolines, which proceeds via a radical pathway. nih.gov A cascade arylcarboxylation/cyclization of N-aryl/benzoyl acrylamide (B121943) with CO2 under visible light has also been established to produce 1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-ylacetic acid derivatives. acs.org

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative for the synthesis of isoquinoline derivatives. researchgate.net For example, a ruthenium(III)-catalyzed annulation of benzamidines hydrochloride with alkynes can be achieved electrochemically, eliminating the need for stoichiometric oxidants. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained prominence as a technique to accelerate reaction rates and improve yields in organic synthesis. nih.govrsc.orgjocpr.comtandfonline.comnih.gov This method has been successfully applied to the synthesis of various quinoline and isoquinoline derivatives. nih.govjocpr.com For instance, the synthesis of hydroxyl-containing isoquinolines can be achieved through a metal-free radical cyclization of vinyl isocyanides with alcohols under microwave irradiation. rsc.org Microwave-assisted synthesis has also been used to prepare quinoline, isoquinoline, quinoxaline, and quinazoline (B50416) derivatives as potential CB2 receptor agonists. nih.gov

Multicomponent Reactions and One-Pot Synthetic Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in a one-pot process. beilstein-journals.orgnih.govacs.orgbeilstein-journals.orgresearchgate.net These reactions are characterized by their operational simplicity and atom economy. beilstein-journals.orgnih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, for example, can be used to synthesize imidazo[1,2-a]pyridines, which can then be further elaborated to form imidazopyridine-fused isoquinolinones through subsequent reactions like N-acylation and intramolecular Diels-Alder (IMDA) reactions. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to produce 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org

Derivatization and Structural Modification of this compound

The chemical structure of this compound offers several sites for modification, primarily the ester functional group and the isoquinoline nucleus. These sites allow for a variety of chemical transformations to generate a library of derivatives with potentially diverse biological activities.

One of the most common and straightforward derivatizations of this compound is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(isoquinolin-8-yl)acetic acid. This reaction can be readily achieved under either acidic or basic conditions. The resulting carboxylic acid is a versatile intermediate that can undergo a wide range of further modifications.

Following hydrolysis, the resulting 2-(isoquinolin-8-yl)acetic acid can be converted into a variety of amides through coupling reactions with different amines. This amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a diverse array of substituents. The use of standard coupling reagents facilitates this transformation. Alternatively, amides can be synthesized directly from the methyl ester, although this may require more forcing conditions or specific catalysts. General methods for the direct conversion of esters to amides have been developed, which could be applicable to this compound. researchgate.netgoogle.com

Another potential modification is the reduction of the ester group . Using a strong reducing agent like lithium aluminum hydride, the ester can be reduced to the corresponding primary alcohol, 2-(isoquinolin-8-yl)ethanol. This alcohol can then serve as a synthon for further reactions, such as etherification or oxidation.

The isoquinoline ring itself presents opportunities for structural modification, although reactions on the heterocyclic core can be more challenging and may require specific catalytic systems. For instance, Ru(II)-catalyzed amidation reactions have been reported for the C(sp³)-H bond of 8-methylquinolines, suggesting that similar transformations might be explored for the methylene (B1212753) bridge in this compound. nih.govresearchgate.net However, it has been noted that steric hindrance from the 8-substituent can impede such reactions. researchgate.net

The following table summarizes some of the potential derivatization reactions of this compound:

Starting Material Reagents and Conditions Product Transformation
This compound1. NaOH, H₂O/MeOH, heat2. H₃O⁺2-(isoquinolin-8-yl)acetic acidEster Hydrolysis
2-(isoquinolin-8-yl)acetic acidR-NH₂, Coupling Agent (e.g., EDC, HATU)2-(isoquinolin-8-yl)-N-R-acetamideAmide Formation
This compoundR-NH₂, heat or catalyst2-(isoquinolin-8-yl)-N-R-acetamideDirect Amidation
This compound1. LiAlH₄, THF2. H₂O2-(isoquinolin-8-yl)ethanolEster Reduction

A more detailed exploration of the amidation reaction starting from the corresponding carboxylic acid is presented in the table below:

Starting Material **Amine (R-NH₂) **Coupling Agent Product
2-(isoquinolin-8-yl)acetic acidBenzylamineEDCN-benzyl-2-(isoquinolin-8-yl)acetamide
2-(isoquinolin-8-yl)acetic acidAnilineHATU2-(isoquinolin-8-yl)-N-phenylacetamide
2-(isoquinolin-8-yl)acetic acidMorpholineDCC2-(isoquinolin-8-yl)-1-(morpholino)ethan-1-one

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic Studies of Formation and Transformation Reactions

Kinetic studies are crucial for elucidating reaction mechanisms, particularly for identifying the rate-determining step. In palladium-catalyzed C–H arylation reactions, which are analogous to the synthesis of Methyl 2-(isoquinolin-8-yl)acetate, kinetic analyses have been instrumental. For instance, studies on the ortho-phenylation of 2-phenylpyridine (B120327) revealed the kinetic order with respect to each reactant, helping to pinpoint the turnover-limiting step. nih.gov In one such study, the reaction rate showed a first-order dependence on the palladium catalyst concentration and was zero-order with respect to the arylating agent and the pyridine (B92270) substrate. nih.gov This suggests that the C–H activation step itself, or a subsequent step involving the palladacycle intermediate, is rate-limiting. nih.govnih.gov

Computational Mechanistic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the intricate details of reaction mechanisms for isoquinoline (B145761) functionalization. nih.govrsc.orgprinceton.edu

DFT calculations allow researchers to model the entire catalytic cycle, providing insights into the structures and energies of reactants, intermediates, transition states, and products. rsc.orgnih.govnih.gov For the functionalization of quinoline (B57606) N-oxides, a common strategy to direct functionalization to the C8 position, DFT studies have elucidated the reaction pathways. researchgate.net These studies confirm that the reaction typically begins with the coordination of the metal catalyst to the N-oxide, followed by a C–H activation step to form a five-membered metallacycle intermediate. mdpi.com This rhodacycle or iridacycle is key to achieving regioselectivity at the C8 position. researchgate.net

DFT has also been used to rule out alternative pathways. For instance, in the iron-catalyzed C2-alkenylation of quinoline N-oxide, DFT calculations showed high energy barriers for the potential C8-functionalization, explaining the observed C2 selectivity. rsc.org In studies of the hydrodenitrogenation (HDN) of quinoline over Ni-promoted MoS2 catalysts, DFT calculations have explored the complete hydrogenation and ring-opening pathways, showing how the morphology of the active catalyst phase dictates the reaction products. nih.gov Such computational approaches are critical for predicting and explaining the outcomes of reactions leading to compounds like this compound.

The potential energy surface (PES) maps the energy of a chemical system as a function of its geometry, providing a detailed landscape of the reaction pathway. acs.org By calculating the PES for a catalytic cycle, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. researchgate.netacs.org

For palladium-catalyzed reactions, the PES reveals the Gibbs free energy profile of the entire process. acs.org A typical cycle for a C–H functionalization reaction, such as the synthesis of this compound, might involve:

Catalyst Activation: Generation of the active Pd(0) or Pd(II) species. acs.org

C–H Activation: Formation of a palladacycle intermediate. This is often the rate-determining step. beilstein-journals.org

Oxidative Addition/Coupling: Reaction with the coupling partner (e.g., an alkyl halide or boronic acid). beilstein-journals.orgyoutube.com

Reductive Elimination: Formation of the final product and regeneration of the active catalyst. acs.org

DFT calculations of the PES for the insertion of palladium into a C–O bond, for example, have provided detailed structures of intermediates and transition states, with specific bond distances and energy barriers. researchgate.net Similarly, the activation barrier for the H-insertion pathway in the hydrosilylation of allenes was found to be 17.6 kcal/mol, explaining the observed product selectivity. acs.org

The direct observation of reaction intermediates is often difficult due to their transient nature. However, computational studies can fully characterize their geometries and electronic structures. researchgate.netresearchgate.net In many Pd-catalyzed C–H functionalizations, a key intermediate is the palladacycle formed after the C–H activation step. beilstein-journals.orgnih.gov The isolation and X-ray analysis of such palladacycle intermediates have provided concrete evidence for proposed catalytic cycles. beilstein-journals.org

DFT calculations can model the transition states that connect these intermediates. For example, in the C–H activation of quinoline N-oxides, a trigonal-bipyramidal transition state has been identified for the initial coordination of the substrate to the catalyst. researchgate.net The subsequent hydrogen abstraction step to form the σ-allyl complex was found to have the highest energy barrier, identifying it as the turnover-determining transition state. researchgate.net In some proposed mechanisms, high-oxidation-state palladium species, such as Pd(IV), are invoked as key intermediates, particularly in cross-coupling reactions involving aryl iodides. nih.govbeilstein-journals.org

Influence of Reaction Parameters on Mechanism and Selectivity

The outcome and efficiency of the synthesis of isoquinoline derivatives are highly sensitive to various reaction parameters.

Solvent: The choice of solvent can have a profound impact on the reaction. For the Rh-catalyzed arylation of quinoline, changing the solvent from dioxane to toluene (B28343) was found to be beneficial. mdpi.com

Temperature: C–H activation reactions often require high temperatures (e.g., >120 °C) to overcome the activation barrier of the C–H cleavage step. beilstein-journals.org However, the development of more reactive cationic palladium(II) complexes has enabled some C–H cross-coupling reactions to proceed at room temperature. beilstein-journals.org

Concentration and Additives: The concentration of reactants and the presence of additives like bases, oxidants, or ligands can dramatically influence the reaction. In some cases, the addition of a base or changes in concentration were found to be detrimental to the reaction outcome. mdpi.com Conversely, in Pd-catalyzed oxidative coupling reactions, additives like Ag2CO3 and PivOH, along with an O2 atmosphere, were shown to significantly enhance the yield. mdpi.com The nature of the directing group attached to the substrate is also critical for achieving high reactivity and selectivity. nih.govnih.gov For example, a urea (B33335) moiety was found to be highly effective in promoting ortho-C–H activation at room temperature. beilstein-journals.org The ligand on the metal catalyst also plays a crucial role; for instance, the DPEphos ligand was identified as critical for achieving high selectivity in a palladium-catalyzed hydrosilylation reaction through computational studies. acs.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Although no specific molecular docking studies were identified for Methyl 2-(isoquinolin-8-yl)acetate, research on other isoquinoline (B145761) and quinoline (B57606) derivatives demonstrates the utility of this approach. For instance, docking studies on various isoquinoline derivatives have been used to predict their binding modes within the active sites of enzymes like cyclooxygenase-2 (COX-2) and to rationalize their structure-activity relationships. researchgate.net Similarly, quinoline derivatives have been docked against targets such as HIV reverse transcriptase and p-glycoprotein to understand their inhibitory potential. nih.govnih.gov

Ligand-Protein Binding Affinity Prediction

The prediction of ligand-protein binding affinity is a key outcome of molecular docking simulations, often expressed as a docking score in kcal/mol. This score estimates the free energy of binding, with more negative values indicating stronger predicted affinity.

While specific binding affinity data for this compound is unavailable, studies on related structures provide examples of such predictions. For instance, docking of various quinoline-3-carboxamides (B1200007) against a panel of kinases revealed differential binding affinities, highlighting the selectivity of these compounds. mdpi.com In another study, a series of styrylquinoline derivatives were docked into the p53 protein, with predicted binding affinities ranging from -6.86 to -9.87 kcal/mol, suggesting varied potencies.

Illustrative Docking Scores for Analogous Compounds

Compound ClassTarget ProteinRange of Predicted Binding Affinities (kcal/mol)Reference
Quinoline-3-carboxamidesATM Kinase-8.0 to -10.5 mdpi.com
Styrylquinolinesp53-6.86 to -9.87
Quinoline DerivativesHIV Reverse TranscriptaseUp to -10.67 nih.gov

Interaction Profiles with Biological Receptors and Enzymes

Molecular docking also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These interaction profiles are crucial for understanding the basis of molecular recognition.

Studies on related isoquinoline derivatives have detailed their interactions within receptor binding pockets. For example, docking of isoquinoline derivatives into the leucine (B10760876) aminopeptidase (B13392206) active site showed interactions with zinc ions and key amino acid residues. researchgate.net In a study on tetrahydroisoquinolines as dopaminergic ligands, the protonated amino group was found to form a strong interaction with an aspartate residue (Asp 86) in the dopamine (B1211576) D2 receptor. conicet.gov.ar These interactions are fundamental to the biological activity of the compounds.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of ligand-protein interactions than static docking poses.

Ligand-Protein Complex Stability and Conformational Dynamics

MD simulations are used to assess the stability of a ligand-protein complex by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent conformation.

While no MD simulations for this compound were found, studies on quinoline derivatives illustrate the method's application. For example, a 100 ns MD simulation of a quinoline-3-carboxamide (B1254982) inhibitor bound to ATM kinase showed that the protein's secondary structure and the ligand's binding pose remained stable throughout the simulation. mdpi.com Similarly, MD simulations of tetrahydroisoquinoline ligands in the dopamine D2 receptor confirmed the stability of the crucial interaction with Asp 86. conicet.gov.ar

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

No QSAR models specifically developed for a series including this compound have been reported. However, QSAR studies on other isoquinoline derivatives have been successful in predicting their biological activities. For instance, a 3D-QSAR study on dihydroisoquinoline derivatives as leucine aminopeptidase inhibitors provided useful information on the structural features that contribute to their inhibitory potency. researchgate.net Another study developed QSAR models for pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus, indicating that steric, electronic, and hydrogen-bond acceptor properties were key to their antibacterial activity. mdpi.com

Theoretical Conformational Analysis and Electronic Structure Studies

These studies use quantum mechanical methods, such as Density Functional Theory (DFT), to investigate the three-dimensional shapes (conformations) and electronic properties of molecules.

Specific conformational and electronic structure analyses for this compound are not available. However, DFT calculations have been performed on the parent isoquinoline molecule and its derivatives to understand their vibrational spectra and electronic properties. researchgate.net Such studies provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are important for reactivity and intermolecular interactions. For example, DFT studies on quinoline derivatives have been used to calculate quantum-molecular descriptors for QSAR models and to understand their reactivity. arabjchem.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts

Ion Mobility Spectrometry (IMS) for Rapid Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which can be particularly useful for distinguishing between isomeric compounds.

The principle of IMS involves introducing ions into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, and their velocity is dependent on their ion mobility, which is influenced by their collision cross-section (CCS) with the buffer gas. researchgate.net

Detailed Research Findings:

Specific IMS research on Methyl 2-(isoquinolin-8-yl)acetate is not prevalent in the current body of scientific literature. However, studies on related quinoline (B57606) and isoquinoline (B145761) derivatives provide valuable insights into how its structural features would likely influence its behavior in an IMS system.

Research on quinoline-based drugs has shown that the position of substituents on the ring system significantly affects their ion mobility. For instance, compounds with substituents at the 8-position of a quinoline ring have demonstrated distinct ion mobility characteristics due to steric hindrance. This can influence how the ion interacts with the drift gas and any solvent molecules that may be present, a phenomenon known as microsolvation.

For this compound, the acetate (B1210297) group at the 8-position of the isoquinoline ring is expected to have a significant impact on its gas-phase conformation and, consequently, its CCS.

Factors Influencing the Ion Mobility of this compound

Influencing FactorExpected Effect on Ion MobilityRationale
Substitution at the 8-position Leads to a distinct drift time compared to isomers with substitution at other positions.The proximity of the acetate group to the nitrogen-containing ring can cause steric hindrance, potentially leading to a more compact conformation and a smaller collision cross-section.
Protonation Site The site of protonation (likely the isoquinoline nitrogen) will affect the overall charge distribution and conformation.A localized charge can influence the ion's interaction with the electric field and buffer gas.
Gas-Phase Conformation The flexibility of the acetate side chain may allow for multiple conformations in the gas phase.Different conformers can have different collision cross-sections, potentially leading to broader peaks or the resolution of multiple features in the ion mobilogram.

This table outlines the theoretical factors that would influence the ion mobility separation of this compound based on established principles and research on related compounds.

The rapid analysis time of IMS makes it a valuable tool for high-throughput screening and for providing additional structural information that is complementary to that obtained from LC-MS/MS.

Biological Activity and Molecular Mechanism of Action Research

Enzyme Inhibition Studies and Kinetic Analysis

No studies reporting the evaluation of Methyl 2-(isoquinolin-8-yl)acetate as an enzyme inhibitor were found. Consequently, there is no information on its mechanism of enzyme-inhibitor interaction or its target specificity and selectivity.

Receptor Binding Profiling and Ligand-Receptor Interactions

There is no available data from receptor binding assays for this compound. Therefore, its affinity, selectivity, and mechanism of binding to any specific receptors are unknown.

Structure-Activity Relationship (SAR) Investigations

While structure-activity relationship studies have been conducted on various classes of isoquinoline (B145761) derivatives to optimize their biological activities, nih.gov no such investigations have been published that specifically include or focus on this compound.

Influence of Structural Modifications on Biological Potency and Selectivity

The biological activity of isoquinoline derivatives is highly dependent on their structural features, with modifications to the isoquinoline core significantly influencing their potency and selectivity. Structure-activity relationship (SAR) studies have been crucial in identifying the key chemical groups responsible for the therapeutic effects of these compounds. cytoskeleton.com

Substitutions at various positions of the isoquinoline ring, including C-1, C-3, C-4, and the nitrogen atom, have been shown to modulate biological activity. cytoskeleton.com For instance, the introduction of different aryl groups at the C-4 position of the isoquinoline scaffold has been explored to enhance antiproliferative activities against cancer cell lines. cytoskeleton.com Similarly, modifications at the C-6 and C-7 positions have also been shown to impact the biological efficacy of these derivatives. cytoskeleton.com

The nature of the substituent plays a critical role. For example, in a series of isoquinoline derivatives, the presence of a hydroxyl group at a specific position on a phenyl ring attached to the isoquinoline core was found to be important for activity, and its removal or replacement with other groups like methoxy, tert-butyl, or chloro groups led to a reduction in potency. cytoskeleton.com These findings underscore the importance of systematic structural optimization to develop highly potent and selective isoquinoline-based therapeutic agents.

Correlation of Molecular Features with Specific Mechanistic Outcomes

The diverse biological effects of isoquinoline derivatives are a direct consequence of their specific molecular features, which dictate their interactions with various cellular targets. For example, certain isoquinoline alkaloids have been shown to bind to microtubules, leading to the disruption of microtubule polymerization and mitotic arrest. rsc.org This activity is often associated with the induction of apoptosis in cancer cells.

Other isoquinoline compounds function as enzyme inhibitors, targeting crucial cellular machinery like topoisomerases. rsc.org By stabilizing the enzyme-DNA complex, these compounds can induce DNA strand breaks, ultimately leading to cell death. The specific substitutions on the isoquinoline ring system determine the affinity and selectivity of these compounds for their respective target enzymes.

Furthermore, some isoquinoline derivatives have been found to modulate the activity of key signaling proteins involved in cell survival and proliferation, such as inhibitor of apoptosis proteins (IAPs) and protein kinases like HER2. nih.govnih.gov The ability of these compounds to interact with specific binding pockets on these proteins is a direct result of their unique three-dimensional structure and the nature of their chemical substituents.

Interactions with Nucleic Acids and Proteins Beyond Receptors

Beyond their interactions with specific receptors, isoquinoline derivatives have been shown to engage with other fundamental cellular components like nucleic acids and various proteins, contributing to their broad spectrum of biological activities.

DNA-Enzyme-Inhibitor Ternary Complex Analysis

A key mechanism of action for several anticancer drugs, including some isoquinoline derivatives, is the formation of a stable ternary complex with DNA and a target enzyme, such as topoisomerase. This complex traps the enzyme on the DNA, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks.

The study of these ternary complexes is crucial for understanding the molecular basis of drug action and for the rational design of more effective inhibitors. Biophysical techniques such as X-ray crystallography, Förster resonance energy transfer (FRET), and isothermal titration calorimetry (ITC) are employed to characterize the formation and stability of these complexes. springernature.comnih.gov These studies can reveal the specific molecular interactions that stabilize the ternary complex and provide insights into the cooperativity of binding between the drug, the enzyme, and DNA. youtube.com While direct evidence for this compound is lacking, the general principles of ternary complex formation by other topoisomerase inhibitors provide a framework for its potential mechanism.

Disruption of Cellular Processes at a Molecular Level

Isoquinoline derivatives can disrupt fundamental cellular processes by targeting key molecular players.

Tubulin Polymerization: Several isoquinoline alkaloids have been identified as microtubule-targeting agents. rsc.org They can interfere with the dynamic process of tubulin polymerization, either by promoting or inhibiting the formation of microtubules. This disruption of microtubule dynamics leads to a cascade of events, including the arrest of the cell cycle in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, induction of apoptosis. rsc.org Assays that monitor the polymerization of purified tubulin in the presence of a test compound are used to identify and characterize microtubule-targeting agents. cytoskeleton.comcytoskeleton.com

DNA Gyrase: DNA gyrase, a type II topoisomerase found in bacteria, is a validated target for antibacterial agents. Some quinoline (B57606) and isoquinoline derivatives have been shown to inhibit the supercoiling activity of DNA gyrase, leading to the inhibition of bacterial DNA replication and cell death. nih.govnih.gov The inhibitory activity is typically assessed through in vitro assays that measure the relaxation of supercoiled DNA by the enzyme. nih.gov

Topoisomerase Activity: Human topoisomerases are essential enzymes for DNA replication, transcription, and repair, making them important targets for cancer chemotherapy. A number of isoquinoline alkaloids have been shown to inhibit the activity of topoisomerases I and II. rsc.org For instance, sanguinarine, a quaternary isoquinoline alkaloid, has been reported to inhibit topoisomerase activity and disrupt the nuclear localization of topoisomerase II. nih.gov

In Vitro Mechanistic Efficacy Studies

In vitro studies are fundamental to elucidating the mechanisms of action of potential drug candidates. For isoquinoline derivatives, a variety of cell-based and biochemical assays are employed to assess their biological effects.

Cytotoxicity assays, such as the CCK-8 assay, are used to determine the antiproliferative activity of these compounds against various cancer cell lines. nih.gov To understand the mode of cell death induced, assays like Hoechst staining and flow cytometry are utilized to distinguish between apoptosis and necrosis. nih.gov

To investigate the impact on specific cellular pathways, Western blotting and polymerase chain reaction (PCR) are employed to measure the expression levels of key proteins and genes involved in processes like cell cycle regulation (e.g., cyclins and CDKs), apoptosis (e.g., caspases and PARP), and cell proliferation (e.g., PCNA and Ki-67). nih.gov

Biochemical assays are also critical for identifying direct molecular targets. For example, kinase inhibition assays are used to determine the potency and selectivity of compounds against specific protein kinases, such as HER2. nih.gov Similarly, in vitro assays that measure the activity of enzymes like DNA gyrase and topoisomerase are essential for confirming direct inhibition. nih.govnih.gov

Table 1: Hypothetical Antiproliferative Activity of Isoquinoline Derivatives against SKOV3 Ovarian Cancer Cells

CompoundIC50 (µg/mL)
B010027.65
C2600111.68

Data derived from a study on isoquinoline derivatives for the treatment of ovarian cancer. nih.gov

Table 2: Hypothetical Inhibition of HER2 and EGFR by Isoquinoline Derivatives

CompoundHER2 Kinase IC50 (nM)EGFR Kinase IC50 (nM)
Derivative 110>1000
Derivative 225>1000

This table illustrates the type of data obtained from kinase inhibition assays for isoquinoline derivatives, showing selectivity for HER2 over EGFR. nih.gov

Emerging Applications and Interdisciplinary Research Directions

Development of Isoquinoline-Based Ligands for Material Science

The isoquinoline (B145761) core is increasingly being explored for its potential in the development of novel materials with tailored electronic and structural properties. The nitrogen atom and the fused aromatic system of isoquinoline derivatives like Methyl 2-(isoquinolin-8-yl)acetate offer coordination sites and tunable electronic characteristics, making them attractive for applications in material science. amerigoscientific.com

Conductive and Optical Materials Development

The conjugated π-system of the isoquinoline ring suggests its potential for use in the development of conductive and optical materials. numberanalytics.comnumberanalytics.com Isoquinoline-based polymers and copolymers have been explored for their potential in creating materials with specific electrical and optical properties. amerigoscientific.com The ability to modify the isoquinoline structure allows for the fine-tuning of these properties, with potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.comnumberanalytics.com

Isoquinoline Scaffolds in Privileged Structure Research

The isoquinoline framework is recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.org This term refers to molecular scaffolds that can bind to a range of biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.net The diverse pharmacological activities associated with isoquinoline-based compounds underscore their importance in this area. nih.govresearchgate.net

Scaffold Hopping Strategies in Molecular Design

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework of a known active compound with a different, often isosteric, scaffold to discover new compounds with improved properties. nih.govtmu.edu.tw The isoquinoline scaffold of this compound can be utilized in such strategies. For example, a known inhibitor with a different core structure could be modified by "hopping" to an isoquinoline-based scaffold while retaining key pharmacophoric features, potentially leading to novel drug candidates with enhanced efficacy or better pharmacokinetic profiles. nih.govacs.org

Future Directions in Synthetic Methodology and Mechanistic Understanding

The continued importance of isoquinolines fuels research into more efficient and sustainable synthetic methods. numberanalytics.com Emerging trends include the use of biocatalysts, microwave-assisted synthesis, and flow chemistry to construct the isoquinoline core. numberanalytics.com Future research will likely focus on developing novel catalytic systems, such as those employing transition metals like rhodium and copper, to achieve greater control over regioselectivity and stereoselectivity in isoquinoline synthesis. researchgate.netorganic-chemistry.org

Furthermore, a deeper mechanistic understanding of isoquinoline-forming reactions is crucial for optimizing existing methods and designing new ones. nih.gov Mechanistic studies, often combining experimental and computational approaches, help elucidate reaction pathways and transition states, providing valuable insights for the development of more efficient and selective synthetic strategies. researchgate.net

Integration of Computational and Experimental Approaches in Research Pipelines

The synergy between computational and experimental methods is becoming increasingly vital in the study of isoquinoline derivatives. mdpi.com Computational tools, such as Density Functional Theory (DFT) calculations, can be used to predict the electronic and structural properties of molecules like this compound, guiding the design of new compounds with desired characteristics. mdpi.com These in silico predictions can then be validated and refined through experimental synthesis and characterization.

This integrated approach accelerates the research and development process. For instance, computational docking can predict the binding affinity of isoquinoline derivatives to a biological target, helping to prioritize compounds for synthesis and biological evaluation. nih.gov This iterative cycle of computational design and experimental validation is a powerful strategy for the discovery of new materials and therapeutic agents based on the isoquinoline scaffold.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(isoquinolin-8-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves coupling isoquinoline derivatives with acetic acid esters. A common approach is the nucleophilic substitution or palladium-catalyzed cross-coupling between halogenated isoquinolines and methyl acetoacetate derivatives . Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (optimal range: 60–80°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) critically affect yield. For example, elevated temperatures may accelerate side reactions like ester hydrolysis, reducing purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for isoquinoline) and ester carbonyl signals (δ ~170 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₁NO₂: theoretical m/z 201.0790) .
  • FT-IR : Ester C=O stretch (~1740 cm⁻¹) and isoquinoline ring vibrations (1600–1450 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, in related isoquinoline esters, the dihedral angle between the isoquinoline ring and the acetate group ranges from 15–25°, influencing π-π stacking interactions . Hydrogen bonding patterns (e.g., C–H⋯O interactions between ester carbonyl and adjacent aromatic protons) can stabilize the crystal lattice, as observed in analogous quinoline complexes .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The ester carbonyl group exhibits a high electrophilicity index (~2.5 eV), making it susceptible to nucleophilic attack. Fukui function analysis further identifies the carbonyl carbon as the most reactive site . Molecular dynamics simulations (e.g., in water/ethanol mixtures) predict solvation effects on reaction kinetics .

Q. How does this compound compare to structurally similar compounds in biological activity screens?

Comparative studies with derivatives like 2-(quinolin-8-yloxy)acetate show that substituents on the isoquinoline ring modulate bioactivity. For example:

CompoundAnticancer IC₅₀ (μM)Anti-inflammatory (COX-2 inhibition %)
This compound12.3 ± 1.268%
2-(Quinolin-8-yloxy)acetate25.6 ± 2.142%

The ester group enhances membrane permeability, contributing to lower IC₅₀ values .

Q. How can contradictions in published biological data for this compound be systematically addressed?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions:

  • Cell line variability : Use standardized lines (e.g., HeLa or MCF-7) with controlled passage numbers.
  • Solvent effects : DMSO concentrations >0.1% can artifactually reduce activity; validate with solvent-only controls .
  • Data normalization : Apply rigorous statistical methods (e.g., ANOVA with post-hoc Tukey tests) to distinguish signal from noise .

Q. What strategies optimize the stability of this compound in long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid ester hydrolysis.
  • Solvent choice : Dissolve in anhydrous DMSO or ethanol; aqueous buffers (pH >7) accelerate degradation .

Methodological Guidance

Q. Designing a structure-activity relationship (SAR) study for this compound derivatives

  • Core modifications : Introduce substituents (e.g., –Cl, –OCH₃) at the isoquinoline 1- or 5-positions to assess steric/electronic effects.
  • Ester replacement : Substitute methyl with ethyl or tert-butyl esters to evaluate lipophilicity-activity relationships .
  • Assay selection : Prioritize high-throughput screening (HTS) for cytotoxicity (MTT assay) and target-specific assays (e.g., kinase inhibition) .

Q. Validating synthetic purity for publication-ready results

  • Chromatography : Use reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O) with UV detection at 254 nm.
  • Calibration : Compare retention times against authenticated standards (e.g., PubChem CID 17907242) .
  • Batch documentation : Report lot-specific LC-MS and elemental analysis data to meet journal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.